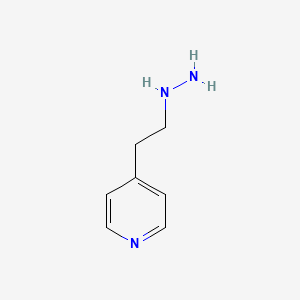

4-(2-Hydrazinylethyl)pyridine

Description

4-(2-Hydrazinylethyl)pyridine (CAS: 5245-76-1) is a pyridine derivative with a hydrazinyl (-NH-NH₂) functional group attached to the ethyl chain at the 4-position of the pyridine ring. Its dihydrochloride salt has the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.1042 g/mol . The hydrazinyl group imparts nucleophilic and coordinating properties, making this compound valuable in synthetic chemistry and coordination chemistry.

Properties

IUPAC Name |

2-pyridin-4-ylethylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-6-3-7-1-4-9-5-2-7/h1-2,4-5,10H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCWZAZLRFMRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276776 | |

| Record name | (2-Pyridin-4-ylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-14-6 | |

| Record name | (2-Pyridin-4-ylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinylethyl)pyridine can be achieved through several methods:

-

Substitution of Halogens by a Hydrazino Group: : This method involves the substitution of a halogen atom in a pyridine derivative with a hydrazino group. The reaction typically requires the presence of a base and a hydrazine derivative .

-

Reduction of Corresponding Diazonium Salts: : Another method involves the reduction of diazonium salts derived from pyridine. This process can be carried out using reducing agents such as sodium borohydride or stannous chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include peracids .

-

Reduction: : Reduction reactions can convert the hydrazine group to other functional groups, such as amines.

-

Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present .

Common Reagents and Conditions

Oxidation: Peracids such as m-chloroperbenzoic acid.

Reduction: Sodium borohydride, stannous chloride.

Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amines and other reduced derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(2-Hydrazinylethyl)pyridine has several scientific research applications:

-

Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities .

-

Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic structures .

-

Materials Science: : It is used in the development of novel materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinylethyl)pyridine depends on its specific application:

In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity.

In Organic Synthesis: The compound acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinylpyridine Derivatives

a. 4-(2-(2-Hydroxybenzylidene)hydrazinyl)pyridine (Compound 2)

- Structure : A benzylidenehydrazine derivative synthesized by condensing 4-hydrazinylpyridine with 2-hydroxybenzaldehyde .

- Properties :

- Comparison : Unlike 4-(2-Hydrazinylethyl)pyridine, this compound forms a Schiff base, enabling coordination with metal ions. The dihydrochloride salt form of this compound likely exhibits higher water solubility due to ionic character .

b. 2-Chloro-4-hydrazinopyridine

Pyridine Derivatives with Amino/Alkyl Substituents

a. 4-(2-Aminoethyl)pyridine

- Structure : Features an -NH₂ group instead of -NH-NH₂ .

- Properties : Higher basicity than hydrazinyl derivatives due to the absence of the electron-withdrawing hydrazine moiety. Used in catalysis and drug design .

b. 4-(Octylamino)pyridine

Coordination Compounds with Pyridine Ligands

a. Cobalt Thiocyanate Complexes with 4-(Hydroxymethyl)pyridine

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₇H₁₃Cl₂N₃ | 210.10 | -NH-NH₂ (dihydrochloride) | N/A | High solubility (ionic form) |

| 4-(2-(2-Hydroxybenzylidene)hydrazinyl)pyridine | C₁₂H₁₁N₃O | 213.24 | Schiff base | 194 | Forms coordination complexes |

| 4-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | -NH₂ | N/A | High basicity |

| Cobalt Thiocyanate Complex (Compound 1) | C₂₆H₂₈CoN₆O₄S₂ | 611.59 | Hydroxymethylpyridine | N/A | 1D polymeric structure |

Table 2: Spectral Data of Hydrazinylpyridine Derivatives

| Compound | IR Peaks (cm⁻¹) | 1H NMR (δ, ppm) |

|---|---|---|

| This compound | Not reported | Not reported |

| 4-(2-(2-Hydroxybenzylidene)hydrazinyl)pyridine | 1,425–1,598 (C=C/N=C) | 6.84–8.64 (aromatic, N=CH) |

| 4-(2-(2-Methoxybenzylidene)hydrazinyl)pyridine | 1,465–1,592 (C=C/N=C) | 3.83 (-OCH₃), 6.92–8.29 |

Biological Activity

4-(2-Hydrazinylethyl)pyridine is a heterocyclic compound characterized by a pyridine ring with a hydrazinylethyl substituent. This unique structure allows it to interact with various biological targets, leading to significant biological activities. The compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in anticancer and antimicrobial therapies.

- Molecular Formula : CHN

- Molecular Weight : 162.19 g/mol

- CAS Number : 2587-14-6

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Pyridine derivatives are known for their versatility in biological systems, often modulating cellular processes through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing signal transduction pathways.

- Antioxidant Activity : The hydrazine moiety can participate in redox reactions, potentially providing protective effects against oxidative stress.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential applications in treating infectious diseases.

- Neuroprotective Effects : Some studies have hinted at its ability to protect neuronal cells from damage, suggesting possible applications in neurodegenerative diseases.

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.

- Another investigation explored its mechanism of action, revealing that the compound induces apoptosis through the activation of caspase pathways.

-

Antimicrobial Activity :

- Research conducted on various bacterial strains showed that the compound inhibited growth at low concentrations, demonstrating broad-spectrum antimicrobial activity.

-

Neuroprotection :

- In vitro experiments indicated that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its potential role in treating conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular structure. Key factors include:

- Bioavailability : The compound's physicochemical properties indicate good bioavailability, which is essential for therapeutic efficacy.

- Metabolism : Initial studies suggest it may undergo metabolic transformations that could enhance or diminish its biological activity.

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyridine | Basic heterocycle | General biological activity |

| 4-(2-Aminoethyl)pyridine | Amino group substitution | Anticancer and antimicrobial effects |

| 4-(2-Hydroxyethyl)pyridine | Hydroxy group substitution | Antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.